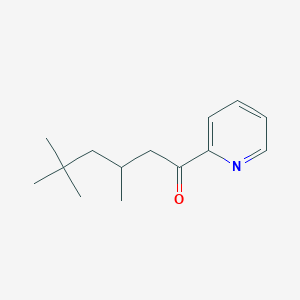

2,4,4-Trimethylpentyl 2-pyridyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,4-Trimethylpentyl 2-pyridyl ketone is a chemical compound known for its diverse applications in various fields, including pharmaceuticals, cosmetics, and agrochemicals. It is a colorless liquid with a fruity odor and is also referred to as Mesityl oxide

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethylpentyl 2-pyridyl ketone can be achieved through various methods. One practical method involves the rapid synthesis of a 2-pyridyl ketone library in continuous flow, where 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in good yield . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions. The process typically includes the use of high-purity reagents and advanced equipment to ensure the quality and consistency of the final product. The production is carried out in cleanroom environments to meet stringent quality standards.

化学反応の分析

Types of Reactions

2,4,4-Trimethylpentyl 2-pyridyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Under reducing conditions, the carbonyl group can be converted to a hydroxyl group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oxides, alcohols, and substituted derivatives of this compound .

科学的研究の応用

Photoprotection

One of the notable applications of 2,4,4-trimethylpentyl 2-pyridyl ketone is in the formulation of photoprotective compositions. These compositions are designed to prevent skin damage caused by ultraviolet (UV) radiation. The compound acts as a chelating agent that can inhibit iron-catalyzed hydroxyl radical formation, which is crucial in mitigating oxidative stress induced by UV exposure.

Key Findings:

- The compound has been shown to reduce skin wrinkle grades significantly in animal models, indicating its effectiveness in protecting against photoaging .

- It is included in formulations alongside other chelating agents to enhance the stability and efficacy of sunscreens and topical applications.

Chelation Therapy

This compound is also utilized as a chelating agent in various therapeutic contexts. Its ability to bind metal ions makes it valuable for treating conditions related to metal toxicity.

Applications:

- Iron Chelation: The compound exhibits properties that allow it to effectively bind excess iron in biological systems, thus preventing iron overload conditions such as hemochromatosis .

- Therapeutic Compositions: It has been incorporated into formulations aimed at treating lipodermatosclerosis and other skin conditions associated with metal imbalances .

Organic Synthesis

In organic chemistry, this compound serves as a significant building block for synthesizing various derivatives and complex molecules.

Synthesis Processes:

- The compound can be synthesized through reactions involving pyridones and hydroxyl-ammonium salts under basic conditions . This method allows for the production of derivatives that can be further modified for specialized applications.

- Its derivatives have been explored for their potential use in pharmaceuticals and agrochemicals due to their biological activity .

Table: Summary of Applications and Findings

作用機序

The mechanism of action of 2,4,4-Trimethylpentyl 2-pyridyl ketone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or reduction of inflammation .

類似化合物との比較

Similar Compounds

- 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one

- 1-Hexanone, 3,5,5-trimethyl-1-(2-pyridinyl)-

Uniqueness

2,4,4-Trimethylpentyl 2-pyridyl ketone is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds . Its versatility in various chemical reactions and applications in scientific research further highlights its uniqueness.

生物活性

2,4,4-Trimethylpentyl 2-pyridyl ketone (CAS No. 898779-74-3) is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H17NO

- Molecular Weight : 205.28 g/mol

This compound features a ketone functional group attached to a pyridine ring, which contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. The presence of the pyridine moiety is believed to enhance its interaction with microbial cell membranes.

- Anticancer Properties : Research has suggested that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The ketone group is thought to play a crucial role in mediating these effects by forming reactive intermediates that can damage cellular components.

Antimicrobial Studies

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various derivatives of this compound. The results showed that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound Derivative | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

These findings suggest that modifications to the structure can enhance antimicrobial potency.

Anticancer Activity

In another study focused on the anticancer potential of this compound, researchers investigated its effects on human breast cancer cell lines (MCF-7). The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways.

特性

IUPAC Name |

3,5,5-trimethyl-1-pyridin-2-ylhexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11(10-14(2,3)4)9-13(16)12-7-5-6-8-15-12/h5-8,11H,9-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDGDIQBNHZNMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=N1)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641997 |

Source

|

| Record name | 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-74-3 |

Source

|

| Record name | 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。